molecular formula C21H24N6 B2743019 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile CAS No. 900297-08-7

2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile

Cat. No.: B2743019
CAS No.: 900297-08-7
M. Wt: 360.465
InChI Key: PECRCTRHROXTGR-UHFFFAOYSA-N
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Description

The compound 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile features a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, methyl, and phenyl groups at positions 2, 5, and 3, respectively. A piperazine ring is attached at position 7, further functionalized with an acetonitrile group. The acetonitrile moiety may enhance solubility or binding affinity compared to alkyl or aryl substituents in analogs.

Properties

IUPAC Name

2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(27(21)24-18)26-13-11-25(10-9-22)12-14-26/h4-8,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECRCTRHROXTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclocondensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium or copper, to form the desired piperazine-substituted product.

    Addition of the acetonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally benign solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Introduction of various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer properties. Studies have shown cytotoxic effects against various human cancer cell lines. For instance, the compound has demonstrated activity against:

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast cancer)TBD
Similar derivativeHCT-116 (Colorectal cancer)8.64
Doxorubicin (control)HepG2 (Liver cancer)7.45

These results suggest potential effectiveness against breast, colorectal, and liver cancers. The mechanism of action may involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have shown favorable binding interactions with CDK2, indicating a pathway through which the compound exerts its anticancer effects.

Psychopharmacological Activity

In addition to its anticancer properties, compounds in the pyrazolo[1,5-a]pyrimidine class are being explored for psychopharmacological effects. The piperazine moiety present in this compound is associated with activity at neurotransmitter receptors, suggesting potential use as an anxiolytic or antidepressant.

Synthesis and Screening

A series of studies have synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and screened them for biological activity. For example:

  • Synthesis Methodology : Compounds were synthesized through reactions involving picolinohydrazide and unsymmetrical anhydrides.
  • Biological Assays : Antimicrobial and antitumor activities were evaluated using standard protocols against human cancer cell lines.

These studies consistently highlight the promising activity of compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold.

Mechanism of Action

The mechanism of action of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs share the pyrazolo[1,5-a]pyrimidine core but differ in substituents and peripheral groups. Key examples include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Ethyl, 5-methyl, 3-phenyl, 7-piperazinyl-acetonitrile ~407.5 (calculated) Acetonitrile-linked piperazine
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK62) 2-Methyl, 5-phenyl, 7-ketone ~251.3 Ketone at position 7; no piperazine
5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK9) 2-p-Tolyl, 5-phenyl, 7-ketone ~317.3 Electron-donating p-tolyl group
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Fluorinated piperazine, pyrido-pyrimidinone ~494.5 Fluorinated piperazine; fused pyrido core
2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-piperazin-1-yl]-ethanol Piperazine-linked ethanol, propyl at position 5 379.5 Ethanol substituent instead of acetonitrile

Key Observations :

  • Piperazine modifications : Fluorinated or alkylated piperazines (e.g., in ) may alter pharmacokinetics, while the acetonitrile linkage could enhance metabolic stability.

Physicochemical Properties

  • Solubility : Acetonitrile’s polarity likely improves aqueous solubility compared to aryl-substituted analogs like MK9 or MK62 , which rely on ketone or aryl groups.

Pharmacological Activity

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

  • Pyrazolo[1,5-a]pyrimidinones like MK9 and MK62 exhibit varied bioactivities, including herbicidal and fungicidal effects , though their mechanisms differ from piperazine-containing derivatives.
  • Piperazine-linked compounds (e.g., ) are often designed for receptor targeting (e.g., adenosine A2A in ).

Biological Activity

The compound 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions of the pyrimidine ring, enhancing the potential bioactivity of the resulting compounds .

Key Structural Features

  • Core Structure : The pyrazolo[1,5-a]pyrimidine core is known for its role as a selective protein inhibitor and has demonstrated anticancer properties.
  • Substituents : The presence of an ethyl and methyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a commonly used chemotherapeutic agent .

The biological activity of these compounds is often linked to their ability to induce apoptosis in cancer cells. For example, studies have shown that specific derivatives increase the activation of caspases (caspase 3/7, caspase 8, and caspase 9), which are crucial mediators in the apoptotic pathway. This suggests that compounds like this compound may act by triggering programmed cell death in malignant cells .

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various kinases involved in cancer progression and other diseases. This inhibition can disrupt critical signaling pathways that facilitate tumor growth and survival .

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and tested for their cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The most active compound demonstrated a significant reduction in cell viability compared to standard treatments like cisplatin .

Table: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (µM)Mechanism of Action
Compound AAnticancerMCF-710Caspase activation
Compound BAnticancerMDA-MB-2318Caspase activation
Compound CEnzyme inhibitionVarious kinasesN/AKinase inhibition

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